Cas no 55781-71-0 (1H-Imidazole-4-carboxamide,5-amino-1-b-D-arabinopyranosyl- (9CI))

1H-Imidazole-4-carboxamide,5-amino-1-b-D-arabinopyranosyl- (9CI) structure
55781-71-0 structure
Product name:1H-Imidazole-4-carboxamide,5-amino-1-b-D-arabinopyranosyl- (9CI)
CAS No:55781-71-0
MF:C9H14N4O5
MW:258.23100
CID:380780
PubChem ID:317343

1H-Imidazole-4-carboxamide,5-amino-1-b-D-arabinopyranosyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-carboxamide,5-amino-1-b-D-arabinopyranosyl- (9CI)
    • 2-amino-2-chloro-3-methylpyridine
    • 2-chloro-3-methyl-5-aminopyridine
    • 2-CHLORO-5-AMINO-3-PICOLINE
    • 3-amine-6-chloro-5-methylpyridine
    • 5-AMINO-2-CHLORO-3-METHYLPYRIDINE
    • 5-amino-z-chloro-3-methylpyridine
    • 6-Chloro-5-methyl-3-pyridinamine
    • 6-CHLORO-5-METHYLPYRIDIN-3-AMINE
    • 6-CHLORO-5-METHYL-PYRIDIN-3-YLAMINE
    • 55781-70-9
    • 55781-71-0
    • NSC-248877
    • DTXSID40971164
    • NSC248877
    • 64044-31-1
    • NSC-359089
    • NSC248878
    • SCHEMBL6673478
    • 5-Amino-1-pentopyranosyl-1H-imidazole-4-carboximidic acid
    • NSC359089
    • NSC-248878
    • Inchi: InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(14)1-18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)
    • InChI Key: RRAQCTKVCIHPDX-UHFFFAOYSA-N
    • SMILES: C1C(C(C(C(O1)N2C=NC(=C2N)C(=O)N)O)O)O

Computed Properties

  • Exact Mass: 258.09600
  • Monoisotopic Mass: 258.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 157Ų

Experimental Properties

  • Density: 2.06
  • Boiling Point: 686.4°Cat760mmHg
  • Flash Point: 368.9°C
  • Refractive Index: 1.821
  • PSA: 156.85000
  • LogP: -1.54280

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